4-Fluoro-3-(trifluoromethyl)phenyl isocyanate

Catalog No.
S755282
CAS No.
139057-86-6
M.F
C8H3F4NO
M. Wt
205.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate

CAS Number

139057-86-6

Product Name

4-Fluoro-3-(trifluoromethyl)phenyl isocyanate

IUPAC Name

1-fluoro-4-isocyanato-2-(trifluoromethyl)benzene

Molecular Formula

C8H3F4NO

Molecular Weight

205.11 g/mol

InChI

InChI=1S/C8H3F4NO/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H

InChI Key

OPPYFFRLKJUEOS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N=C=O)C(F)(F)F)F

Canonical SMILES

C1=CC(=C(C=C1N=C=O)C(F)(F)F)F

The exact mass of the compound 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis of Heterocyclic Compounds

-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a reagent used in the synthesis of various heterocyclic compounds, which are organic molecules containing one or more ring atoms other than carbon. These heterocycles can have a wide range of properties and applications in medicinal chemistry, materials science, and other fields [1].

One specific application of 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate is the synthesis of pyrazine and pyrimidine analogs of biarylamines [1]. Biarylamines are a class of compounds with two aromatic rings connected by a single bond. Pyrazines and pyrimidines are important heterocycles found in many biologically active molecules [1].

  • Scientific Laboratory Supplies [1]: 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate, 97%:

4-Fluoro-3-(trifluoromethyl)phenyl isocyanate is an organic compound characterized by the molecular formula C8H3F4NOC_8H_3F_4NO and a molecular weight of approximately 205.11 g/mol. It appears as a clear, colorless liquid and is classified as an isocyanate, a group of compounds known for their reactivity, particularly in forming urethanes and other derivatives. The compound is notable for its trifluoromethyl and fluorine substituents, which enhance its chemical reactivity and influence its physical properties, such as volatility and solubility in organic solvents .

Aromatic isocyanates, including 4-F-3-(CF3)-PhNCO, are known to pose several safety hazards:

  • Acute toxicity: They can cause irritation and damage to the skin, eyes, and respiratory system upon inhalation or contact.
  • Respiratory sensitization: Repeated exposure can lead to sensitization, causing allergic respiratory reactions.
  • Environmental hazards: Isocyanates can be harmful to aquatic life.
Typical of isocyanates:

  • Nucleophilic Addition: It reacts with nucleophiles (e.g., amines, alcohols) to form ureas or carbamates.
  • Polymerization: The compound can undergo polymerization reactions to produce polyurethanes.
  • Hydrolysis: In the presence of water, it can hydrolyze to form corresponding amines and carbon dioxide.

These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals .

The biological activity of 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate has been explored primarily in the context of its toxicity and potential applications in medicinal chemistry. It is classified as harmful if ingested or inhaled, causing skin irritation and respiratory issues upon exposure. Its reactivity makes it a candidate for developing bioactive compounds, particularly in the synthesis of heterocycles that exhibit pharmacological properties .

Several methods exist for synthesizing 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate:

  • From Fluorinated Anilines: The compound can be synthesized by treating a fluorinated aniline with phosgene or its derivatives.
  • Direct Fluorination: Another approach involves the direct fluorination of 3-(trifluoromethyl)phenyl isocyanate using fluorinating agents under controlled conditions.
  • Rearrangement Reactions: Isocyanates can also be generated through rearrangement reactions involving suitable precursors.

These methods highlight the versatility of fluorinated compounds in synthetic pathways .

4-Fluoro-3-(trifluoromethyl)phenyl isocyanate finds applications in various fields:

  • Pharmaceutical Industry: Used as an intermediate in synthesizing bioactive molecules, including potential drugs targeting various diseases.
  • Agrochemicals: Serves as a building block for developing herbicides and pesticides.
  • Material Science: Employed in producing specialty polymers and coatings due to its unique chemical properties.

Its ability to form stable bonds with other functional groups makes it valuable in creating diverse chemical entities .

Interaction studies involving 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate focus on its reactivity with biological molecules, particularly proteins and nucleic acids. These studies are crucial for understanding its potential effects on biological systems and assessing its safety profile. Research indicates that this compound can modify amino acids within proteins, potentially leading to altered biological functions or toxic effects .

Several compounds share structural similarities with 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Chloro-3-(trifluoromethyl)phenyl isocyanateC8H3ClF3NContains chlorine instead of fluorine
4-Bromo-3-(trifluoromethyl)phenyl isocyanateC8H3BrF3NContains bromine, affecting reactivity profile
2-Fluoro-5-isocyanatobenzotrifluorideC8H3F4NDifferent position of fluorine substitution

Uniqueness

The uniqueness of 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate lies in its specific combination of trifluoromethyl and fluorine groups, which significantly enhance its reactivity compared to similar compounds. This makes it particularly useful in targeted synthetic applications within medicinal chemistry and materials science .

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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